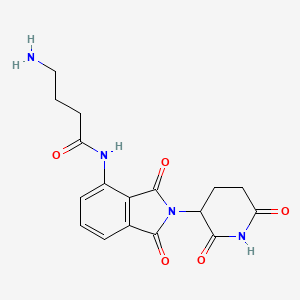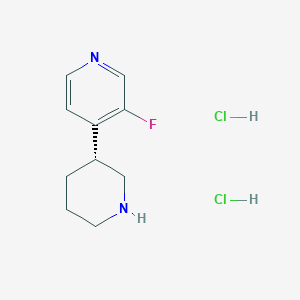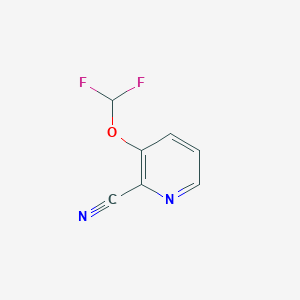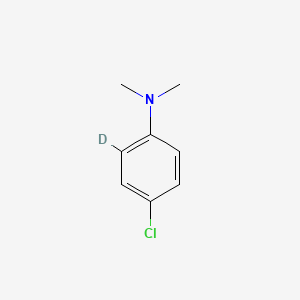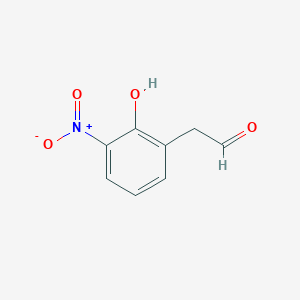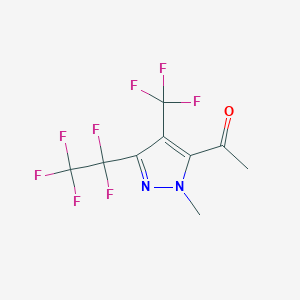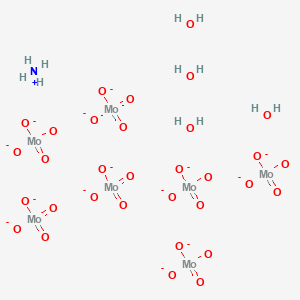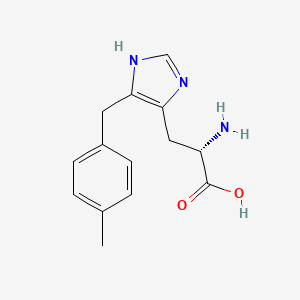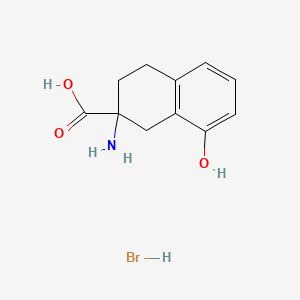
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as tert-butyl, ethyl, hydroxy, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of Functional Groups: The tert-butyl, ethyl, hydroxy, and carboxylate groups can be introduced through various organic reactions, such as alkylation, esterification, and hydroxylation.
Final Assembly: The final compound is obtained by combining the functionalized naphthyridine core with the desired substituents under specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and desired purity of the final product. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Esterification: Esterification reactions typically involve the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Aplicaciones Científicas De Investigación
6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(tert-Butyl) 3-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-methyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
- 6-(tert-Butyl) 3-propyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6(2H)-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, the presence of the ethyl group may influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H22N2O6 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
6-O-tert-butyl 3-O-ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(21)11-12(19)9-8-18(15(22)24-16(2,3)4)7-6-10(9)17-13(11)20/h5-8H2,1-4H3,(H2,17,19,20) |
Clave InChI |
TXWQWZUOYAQDRV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(CCN(C2)C(=O)OC(C)(C)C)NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


